molecular formula C5H11ClN2O2 B6215591 (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 2742623-74-9

(4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No. B6215591
CAS RN: 2742623-74-9
M. Wt: 166.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride, also known as Oxazolidinone, is a synthetic compound that has a wide range of applications in the scientific field. It is used in a variety of research areas, such as drug development, biochemistry, and physiology. Oxazolidinone is a white crystalline powder that is soluble in water and alcohol. It has a molecular weight of 191.6 g/mol and a melting point of 143-145°C. Oxazolidinone has been used for many years in various scientific disciplines and has been found to be a useful tool for scientists.

Scientific Research Applications

(4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes. (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has also been used in the study of enzyme kinetics and in the development of new drugs. Additionally, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has been used in the study of the structure and function of proteins and in the development of new catalysts.

Mechanism of Action

The mechanism of action of (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee is not fully understood. However, it is believed that (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee binds to certain enzymes, such as those involved in the synthesis of proteins, and inhibits their activity. This inhibition of enzyme activity can lead to a change in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
(4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the synthesis of proteins and enzymes, as well as on the activity of certain hormones. Additionally, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has been found to have an inhibitory effect on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

(4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize and store. Additionally, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee is soluble in water and alcohol, making it easy to use in aqueous solutions. However, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee is not stable in acidic solutions and must be stored in an alkaline solution.

Future Directions

(4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee has many potential applications in the future. It has been used in the development of new drugs and pharmaceuticals and in the study of enzyme kinetics. Additionally, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee could be used in the development of new catalysts and in the study of the structure and function of proteins. Additionally, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee could be used in the study of biochemical and physiological processes, such as the metabolism of carbohydrates and lipids. Finally, (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee could be used in the development of new drugs and therapies for a variety of diseases and conditions.

Synthesis Methods

The synthesis of (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee can be achieved by two different methods. The first method involves the reaction of an aldehyde and an amine with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The second method involves the reaction of an aldehyde and an amine with an acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Both methods produce (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloridee in a crystalline form.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride involves the reaction of (S)-4-chloro-2-oxazolidinone with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "(S)-4-chloro-2-oxazolidinone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve (S)-4-chloro-2-oxazolidinone in methylamine and heat the mixture at 80°C for 24 hours.", "Step 2: Cool the mixture to room temperature and add a solution of sodium borohydride in water dropwise while stirring.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 4: Filter the precipitated product and wash with water.", "Step 5: Dry the product under vacuum to obtain (4S)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride." ] }

CAS RN

2742623-74-9

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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